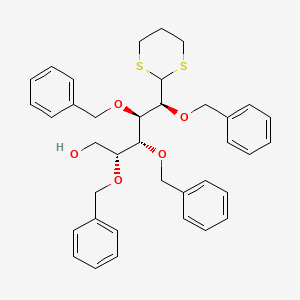
(2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dithian-2-yl)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dithian-2-yl)pentan-1-ol is a complex organic compound that features multiple functional groups, including benzyloxy groups and a dithiane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dithian-2-yl)pentan-1-ol typically involves multiple steps:
Formation of the Dithiane Moiety: The dithiane group can be introduced via the reaction of a suitable aldehyde or ketone with 1,3-propanedithiol in the presence of an acid catalyst.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl chloride in the presence of a base such as sodium hydride.
Coupling Reactions: The protected intermediates are then coupled using appropriate reagents to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dithiane moiety can be reduced to form a thiol or a hydrocarbon.
Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Thiol derivatives, hydrocarbons.
Substitution: Various substituted benzyloxy derivatives.
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms involving dithiane and benzyloxy groups.
Biology:
- Potential use in the development of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a drug candidate or as a precursor to pharmacologically active compounds.
- Explored for its role in drug delivery systems due to its multiple functional groups.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dithian-2-yl)pentan-1-ol depends on its specific application. In general, the compound can interact with molecular targets through its benzyloxy and dithiane groups. These interactions can involve hydrogen bonding, van der Waals forces, and covalent bonding, leading to various biological and chemical effects.
Comparación Con Compuestos Similares
- (2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)pentan-1-ol
- (2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dithian-2-yl)hexan-1-ol
- (2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dithian-2-yl)butan-1-ol
Uniqueness:
- The presence of the dithiane moiety in (2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dithian-2-yl)pentan-1-ol distinguishes it from other similar compounds.
- The specific stereochemistry of the compound contributes to its unique reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C37H42O5S2 |
|---|---|
Peso molecular |
630.9 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-5-(1,3-dithian-2-yl)-2,3,4,5-tetrakis(phenylmethoxy)pentan-1-ol |
InChI |
InChI=1S/C37H42O5S2/c38-24-33(39-25-29-14-5-1-6-15-29)34(40-26-30-16-7-2-8-17-30)35(41-27-31-18-9-3-10-19-31)36(37-43-22-13-23-44-37)42-28-32-20-11-4-12-21-32/h1-12,14-21,33-38H,13,22-28H2/t33-,34-,35-,36+/m1/s1 |
Clave InChI |
FWEOVDIWFQGEAQ-ACYSOYCRSA-N |
SMILES isomérico |
C1CSC(SC1)[C@H]([C@@H]([C@@H]([C@@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES canónico |
C1CSC(SC1)C(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


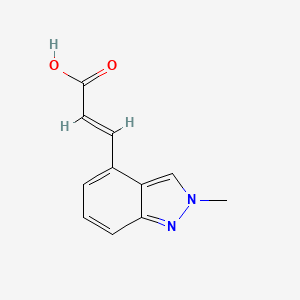
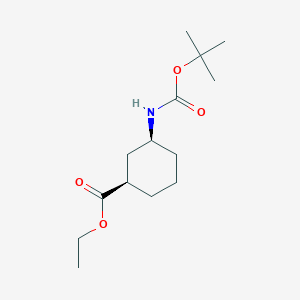
![2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B12856962.png)
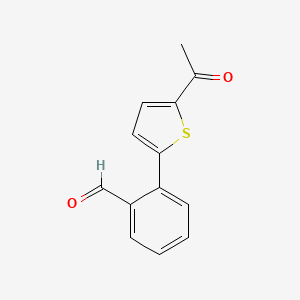
![2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12856969.png)

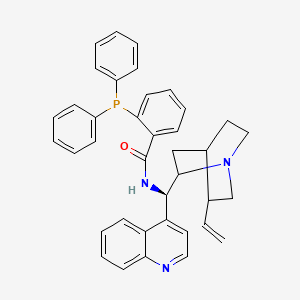
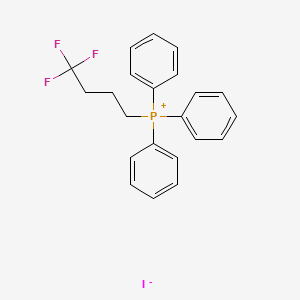
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12856983.png)


![6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12857019.png)
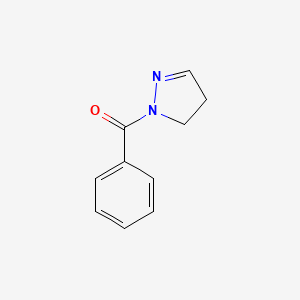
![3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12857026.png)
